![molecular formula C11H16N2O B1350156 2-(4-Methoxyphenyl)piperazine CAS No. 91517-26-9](/img/structure/B1350156.png)
2-(4-Methoxyphenyl)piperazine
Overview
Description
“2-(4-Methoxyphenyl)piperazine” is a chemical compound with the IUPAC name methyl 4- (2-piperazinyl)phenyl ether . It has a molecular weight of 192.26 . This compound is a derivative of piperazine, which is a chemical compound where two of the six carbons facing each other in a hexagon ring are replaced with nitrogen . Piperazine and its derivatives exist in many drug structures such as antipsychotic, antidepressant, and anti-tumor activities against colon, prostate, breast, and lung tumors .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported to involve various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenyl)piperazine” are not fully understood. However, it is believed to act on various neurotransmitter systems in the brain.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)piperazine” have been analyzed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .
Scientific Research Applications
Synthesis of Urapidil
“2-(4-Methoxyphenyl)piperazine” is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies . The synthetic route starts with the addition reaction of “2-(4-Methoxyphenyl)piperazine” and oxetane, catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .
Piperazine-Containing Drugs
The piperazine moiety, including “2-(4-Methoxyphenyl)piperazine”, is often found in drugs or bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and the therapeutic class .
Functionalization of Pyrazolylvinyl Ketones
“2-(4-Methoxyphenyl)piperazine” is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which are key structural elements in many pharmaceuticals and natural products .
Preparation of Tröger’s Base Derivatives
“2-(4-Methoxyphenyl)piperazine” is also used to prepare cyclic amine substituted Tröger’s base derivatives . Tröger’s base and its derivatives have found applications in various fields such as molecular recognition, catalysis, and materials science .
AChE/BChE Inhibitors
Pyridazinones containing the “(4-methoxyphenyl)piperazine” moiety have been studied as AChE/BChE inhibitors . These inhibitors are potential therapeutic agents for the treatment of Alzheimer’s disease .
Protective Effects
A piperazine derivative, including “2-(4-Methoxyphenyl)piperazine”, has been studied for its protective effects . However, more research is needed to fully understand the potential applications in this area .
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Mode of Action
MeOPP interacts with its targets (monoamine neurotransmitters) by inhibiting their reuptake and inducing their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . It has also been demonstrated to act as a nonselective serotonin receptor agonist .
Biochemical Pathways
The primary biochemical pathway affected by MeOPP is the monoaminergic system, specifically the serotoninergic system . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, MeOPP can enhance the signaling in these pathways . The downstream effects of this enhancement can vary, but they often result in altered mood and perception .
Result of Action
The molecular and cellular effects of MeOPP’s action primarily involve enhanced neurotransmission in the monoaminergic system . This can lead to a variety of effects, depending on the specific neurotransmitters involved and the areas of the brain where they are active . For example, MeOPP is said to induce significantly less anxiety than similar piperazines and is often described as having relaxing effects .
Safety and Hazards
When handling “2-(4-Methoxyphenyl)piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of “2-(4-Methoxyphenyl)piperazine” are not fully known. However, given its high performance, several academic and industrial research institutes have developed new piperazine derivatives as therapeutic agents . These compounds induce apoptosis and suppress the proliferation of cancer cells in erythroleukemic A562 cell line, epidermal cervical cancer, and lung cancer cells, respectively .
properties
IUPAC Name |
2-(4-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLSJITWMAFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378063 | |
Record name | 2-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)piperazine | |
CAS RN |
91517-26-9, 137684-21-0 | |
Record name | 2-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137684-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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